Regulatory Status: Defined as a Primary Pharmacopeial Impurity and Metabolite
The (S)-enantiomer of this compound is officially recognized as a key process impurity and a primary active metabolite of rivastigmine. It is listed as Rivastigmine Related Compound C in the USP monograph, with a validated HPLC method demonstrating a resolution (Rs) greater than 4.0 between the API and this specific impurity [1]. In contrast, other potential synthetic by-products or related amino phenols (e.g., 3-hydroxyacetophenone or the (R)-enantiomer) are not recognized as the primary metabolite and do not have the same defined acceptance criteria in the final drug product specification .
| Evidence Dimension | Chromatographic Resolution (Rs) from Rivastigmine API |
|---|---|
| Target Compound Data | > 4.0 |
| Comparator Or Baseline | USP acceptance criteria for related compounds; (R)-enantiomer and 3-hydroxyacetophenone are not specified as primary metabolite impurity. |
| Quantified Difference | Rs > 4.0 confirms baseline separation and accurate quantification |
| Conditions | Isocratic reversed-phase HPLC: Waters X Terra RP18 column, mobile phase of 0.01 M sodium-1-heptane sulphonate (pH 3.0) and acetonitrile (72:28, v/v) |
Why This Matters
This quantitative resolution confirms that the compound can be reliably monitored and controlled in API production, a critical requirement for regulatory compliance and quality assurance that generic alternatives cannot fulfill.
- [1] Rao, B.M. et al. A stability indicating LC method for rivastigmine hydrogen tartrate. J Pharm Biomed Anal. 2005, 37(1), 57-63. View Source
